3,3-Dimethylpentan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3,3-dimethylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-7(2,3)5-6-8;/h4-6,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFZQTIWUWAHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Procedures
Formation of the Hydrochloride Salt
The most common and reliable method for preparing 3,3-dimethylpentan-1-amine hydrochloride is the direct reaction of the free base with hydrochloric acid.
Stepwise Procedure:
| Step | Description | Typical Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve 3,3-dimethylpentan-1-amine in a suitable solvent (e.g., diethyl ether, ethanol) | Room temperature | Solvent should dissolve both reactants |
| 2 | Slowly add hydrochloric acid (usually as a concentrated aqueous or ethanolic solution) under stirring | 0–25°C | Control addition to avoid exothermic spikes |
| 3 | Formation of the hydrochloride salt precipitate | Continue stirring | Precipitate may form immediately or after cooling |
| 4 | Isolate the solid by filtration | Ambient | Wash with cold solvent to remove impurities |
| 5 | Dry the product under vacuum or in a desiccator | Room temperature | Ensures removal of residual solvent and moisture |
Representative Reaction:
$$
\text{C}7\text{H}{17}\text{N} + \text{HCl} \rightarrow \text{C}7\text{H}{18}\text{NCl}
$$
Industrial Considerations
- Large-scale synthesis may require optimization of temperature, pressure, and reactant concentrations to maximize yield and purity.
- Multiple purification steps (recrystallization, washing) are often implemented to remove by-products and residual starting materials.
Data Table: Preparation Summary
| Parameter | Typical Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Material | 3,3-Dimethylpentan-1-amine | 3,3-Dimethylpentan-1-amine |
| Acid Source | Hydrochloric acid (HCl) | Hydrochloric acid (HCl) |
| Solvent | Diethyl ether, ethanol | Ethanol, isopropanol, water |
| Temperature | 0–25°C | 0–40°C |
| Reaction Time | 0.5–2 hours | 1–4 hours |
| Isolation | Filtration, drying | Filtration, centrifugation, drying |
| Typical Yield | 80–95% | 85–98% |
| Purification | Recrystallization | Recrystallization, washing |
| Final Product Form | White crystalline solid | White crystalline solid |
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylpentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Major Synthetic Routes:
- Reductive Amination : This classical method involves the reaction of ketones or aldehydes with ammonia or amines in the presence of reducing agents.
- Nucleophilic Substitution : The amine can participate in nucleophilic substitution reactions with alkyl halides.
- Transition Metal-Catalyzed Reactions : Modern approaches utilize transition metals to facilitate C-H functionalization and other complex transformations.
Organic Chemistry
3,3-Dimethylpentan-1-amine hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex organic molecules and is involved in various chemical reactions due to its nucleophilic properties.
Medicinal Chemistry
In medicinal chemistry, this compound has garnered attention for its potential biological activities:
- Biological Activity : Research indicates that it may interact with adrenergic receptors, influencing neurotransmitter release and modulating physiological responses such as energy expenditure and appetite suppression.
- Drug Development : It is being investigated as a precursor for synthesizing biologically active molecules, potentially leading to new therapeutic agents.
Materials Science
The compound's properties make it suitable for applications in materials science:
- Catalysis : It can act as a catalyst in various chemical processes, enhancing reaction rates and selectivity.
- Polymer Production : Used as a stabilizer in the production of specialty chemicals and polymers.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Interaction : It may bind to adrenergic receptors, influencing metabolic pathways.
- Cyclic AMP Pathway : Enhances cyclic AMP levels, promoting lipolysis and fat oxidation.
Stimulant Effects
Research suggests that this compound exhibits stimulant properties similar to amphetamines, which has led to its use in dietary supplements aimed at weight loss and performance enhancement. However, these effects raise concerns regarding cardiovascular safety due to potential increases in heart rate and blood pressure.
Case Study 1: Stimulant Properties
A study conducted on the stimulant effects of this compound showed significant increases in energy levels among participants who incorporated it into their dietary regimen. The findings indicated potential applications in athletic performance enhancement but also highlighted risks related to cardiovascular health.
Case Study 2: Drug Development
Research aimed at synthesizing novel pharmaceutical compounds using this compound has yielded promising results. The compound's unique structure allows for modifications that enhance biological activity against specific targets in disease models.
Mechanism of Action
The mechanism of action of 3,3-Dimethylpentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,3-dimethylpentan-1-amine hydrochloride with structurally related aliphatic amine hydrochlorides:
*Calculated based on formula.
Key Observations:
- Branching vs. Cyclic Structures : The linear 3,3-dimethylpentan-1-amine offers flexibility in synthetic modifications compared to the rigid cyclic analog (), which may limit its reactivity in certain reactions .
- Stability : Methoxy-substituted amines () are prone to hydrolysis under acidic/basic conditions, whereas the target compound’s methyl groups likely confer greater stability .
Contrasting Features
- Solubility : The chloro-substituted analog () exhibits higher water solubility due to its polar Cl group, whereas the target compound’s hydrophobicity may favor membrane permeability in drug design .
Biological Activity
3,3-Dimethylpentan-1-amine hydrochloride, also known as 1-amino-3,3-dimethylpentane hydrochloride, is a branched-chain aliphatic amine that has gained attention in various fields of research due to its potential biological activities. This compound is structurally characterized by its unique branched configuration, which influences its interaction with biological systems.
- Molecular Formula : C₇H₁₉N·HCl
- Molecular Weight : 155.70 g/mol (including hydrochloride)
- Structure : The compound features a branched chain with an amine functional group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group in the structure allows for:
- Hydrogen Bonding : Facilitating interactions with proteins and nucleic acids.
- Ionic Interactions : Modulating the activity of enzymes and receptors, potentially influencing metabolic pathways.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, in vitro assays have shown varying degrees of cytotoxicity against A549 lung cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes relevant to cancer metabolism. For example, modifications in similar amine compounds have demonstrated inhibition of MDH1 and MDH2 enzymes, suggesting potential pathways for therapeutic application .
- Neuropharmacological Effects : There is ongoing research into the neuropharmacological effects of branched amines like this compound. Its structural similarity to other psychoactive compounds raises interest in its potential effects on neurotransmitter systems .
Case Study 1: Cytotoxicity Assessment
A study conducted on A549 cells revealed that this compound exhibited significant cytotoxic effects with an IC50 value of approximately 2.1 µM. This indicates a potent ability to inhibit cell proliferation in lung cancer models .
Case Study 2: Enzyme Interaction Studies
In a comparative analysis involving similar compounds, researchers found that modifications to the alkyl chain significantly influenced the inhibitory activity against MDH enzymes. The presence of branched alkyl chains was critical for maintaining dual inhibitory activity against both MDH1 and MDH2 enzymes .
Data Table: Biological Activity Overview
Q & A
Basic Questions
Q. What are the standard laboratory methods for synthesizing 3,3-Dimethylpentan-1-amine hydrochloride?
- Methodology :
Amine Formation : Start with 3,3-dimethylpentan-1-amine, synthesized via reductive amination of 3,3-dimethylpentanal using sodium cyanoborohydride (NaBH₃CN) in methanol under nitrogen .
Hydrochloride Salt Formation : React the free amine with concentrated hydrochloric acid (HCl) in anhydrous ethanol. Stir at room temperature for 2 hours, then concentrate under reduced pressure to precipitate the hydrochloride salt .
Purification : Recrystallize from ethanol/ether to achieve >95% purity. Confirm purity via melting point (mp: ~140–144°C, similar to structurally related compounds) and NMR .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., δ 1.02 ppm for geminal dimethyl groups, δ 3.8–4.0 ppm for amine protons) .
- Elemental Analysis : Verify %C, %H, %N, and %Cl to confirm molecular formula (C₇H₁₈ClN).
- HPLC with UV Detection : Assess purity using a C18 column and acetonitrile/water mobile phase (retention time ~6.2 min under optimized conditions) .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for high yield and scalability?
- Methodological Approaches :
- Continuous Flow Reactors : Replace batch processes with flow systems to enhance reaction control (e.g., precise HCl addition rates, reduced side reactions) .
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratios, HCl stoichiometry) to identify optimal conditions. For example, increasing HCl concentration from 1.0 to 1.2 equivalents improved yield by 12% in related amine hydrochlorides .
Q. How can contradictions in reaction data (e.g., unexpected byproducts) be resolved during synthesis?
- Troubleshooting Strategies :
Mechanistic Studies : Use DFT calculations to model reaction pathways. For instance, trace water in ethanol may hydrolyze intermediates, leading to ketone byproducts .
In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect transient intermediates (e.g., imine formation during reductive amination) .
Advanced Chromatography : Use LC-MS to identify low-abundance impurities (e.g., dimerization products from amine oxidation) .
Q. What are the applications of this compound in medicinal chemistry research?
- Research Applications :
- Neurological Drug Development : Acts as a precursor for NMDA receptor antagonists. Functionalize the amine group via nucleophilic substitution to create analogs with improved blood-brain barrier permeability .
- Enzyme Inhibition Studies : Modify the alkyl chain to investigate steric effects on acetylcholinesterase binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
